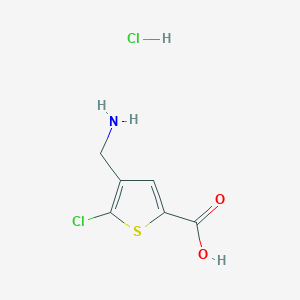
4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride, commonly known as ACTH, is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of thiophene and is widely used in scientific research for its unique biochemical and physiological properties.
Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of thiophene derivatives, such as 4,5-Dichlorothiophene-2-carboxylic acid, represents a foundational aspect of research involving 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride. Techniques leveraging N-chlorosuccinimide for chlorination showcase mild reaction conditions and high yield potential, pertinent for the industrial production of related compounds (Wang, Ji, & Sha, 2014).
Antimicrobial Activity
The antimicrobial activity of thiophene derivatives indicates a significant area of scientific research. For instance, compounds synthesized from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have demonstrated anti-microbial properties, highlighting the potential of thiophene-related compounds in developing new antibiotics or antibacterial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Corrosion Inhibition
The use of thiophene compounds in corrosion inhibition is another significant application. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown excellent inhibition performance on mild steel in hydrochloric acid medium, reaching up to 98% efficiency at certain concentrations. This research underlines the potential of thiophene derivatives in protective coatings and materials engineering (Bentiss et al., 2009).
Hydrogen Bonding Studies
The study of hydrogen bonding in molecules containing functional groups akin to 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride, such as 4-aminophenyl ethanol, offers insights into the complex interactions that govern molecular structure and behavior. These studies are critical for understanding the fundamental properties of chemical compounds and their interactions with biological systems (Obenchain et al., 2015).
Material Science and Engineering
Thiophene derivatives have found applications in material science, particularly in the synthesis of polymers with specific properties. Poly(amido-amine)s carrying primary amino groups as side substituents, synthesized through reactions involving thiophene derivatives, exemplify the versatility of these compounds in creating materials with tailored functionalities for biomedical and industrial applications (Malgesini, Verpilio, Duncan, & Ferruti, 2003).
Propriétés
IUPAC Name |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-5-3(2-8)1-4(11-5)6(9)10;/h1H,2,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVGBGZZGLKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CN)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2714406.png)
![N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide](/img/structure/B2714407.png)

![N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2714416.png)

![2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2714419.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2714421.png)
![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2714422.png)